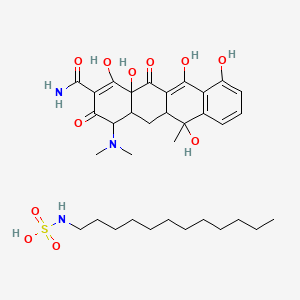

Tetracycline dodecylsulfamate

Description

Properties

CAS No. |

16063-83-5 |

|---|---|

Molecular Formula |

C34H51N3O11S |

Molecular Weight |

709.852 |

IUPAC Name |

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dodecylsulfamic acid |

InChI |

InChI=1S/C22H24N2O8.C12H27NO3S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);13H,2-12H2,1H3,(H,14,15,16) |

InChI Key |

LAVFZLIQVCINEF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Synonyms |

tetracycline dodecylsulfamate |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization

Elucidation of Advanced Synthetic Pathways for Tetracycline (B611298) Dodecylsulfamate

The creation of tetracycline dodecylsulfamate is not a trivial endeavor and relies on a foundation of advanced organic synthesis techniques. Both total synthesis and semi-synthetic modifications play crucial roles in accessing this and other novel tetracycline analogs.

The tetracycline molecule is characterized by a linear arrangement of four fused six-membered rings, presenting a significant synthetic challenge due to its high density of functional groups and stereochemical complexity. google.com The first total synthesis of a biologically active tetracycline, racemic 6-desmethyl-6-deoxytetracycline, was a landmark achievement that involved a linear sequence of 22 steps. google.comgoogle.com Over the years, more convergent and efficient total synthesis strategies have been developed. A notable modern approach involves a Michael-Dieckmann condensation reaction, which powerfully constructs the C-ring of the tetracycline framework. harvard.eduacs.org This method has proven to be highly versatile, allowing for the synthesis of a wide array of analogs with modifications that would be difficult to achieve through semi-synthesis. harvard.edu Another innovative strategy employs a Diels-Alder-type reaction to form the tetracyclic system. google.com These total synthesis routes are critical as they provide access to novel tetracycline scaffolds that are not limited by the structures of naturally occurring fermentation products. harvard.eduresearchgate.net

While total synthesis provides unparalleled flexibility, semi-synthesis, starting from naturally produced tetracyclines, remains a vital and often more cost-effective method for generating new derivatives. nih.govnih.gov The journey of semi-synthetic tetracyclines began with the catalytic hydrogenolysis of chlortetracycline (B606653) to produce tetracycline itself. nih.gov A pivotal advancement was the reductive removal of the C6-hydroxyl group, leading to more stable 6-deoxytetracyclines like doxycycline (B596269) and minocycline (B592863). harvard.eduillinois.edu This increased stability opened the door for further chemical modifications. illinois.edu

To incorporate the dodecylsulfamate moiety, a sulfamoylation reaction is required. This typically involves reacting a suitable tetracycline precursor, often a 6-deoxytetracycline to ensure stability, with a dodecylsulfamoylating agent. The dodecylsulfamate group is a salt, and its formation would likely involve the reaction of the tetracycline with dodecylsulfamic acid or a reactive derivative thereof. The specific reaction conditions, such as solvent, temperature, and the presence of a base, would need to be carefully optimized to achieve selective sulfamoylation at the desired position on the tetracycline scaffold without causing degradation of the sensitive molecule. illinois.edu The dodecylsulfate anion is a known pharmaceutically acceptable salt-forming species for various compounds. google.comgoogle.comgoogleapis.comgoogle.com

Optimizing the synthesis of this compound for research purposes requires careful consideration of several factors to maximize yield and purity. Tetracyclines are known to be sensitive to both acidic and alkaline conditions, being most stable in a pH range of 2-8. illinois.edu Therefore, reaction conditions must be maintained within this window to prevent degradation. For semi-synthetic approaches, the choice of starting material is crucial; 6-deoxytetracyclines are preferred due to their enhanced stability compared to their 6-hydroxy counterparts. illinois.edu

The purification of the final product is also a critical step. Techniques such as column chromatography are often employed to separate the desired this compound from unreacted starting materials and byproducts. researchgate.net The optimization process would involve systematically varying parameters such as reaction time, temperature, and reactant stoichiometry. For instance, studies on the degradation of tetracycline have shown that temperature can significantly impact reaction rates. mdpi.comacs.org High-performance liquid chromatography (HPLC) is an indispensable tool during optimization, allowing for the monitoring of reaction progress and the assessment of product purity. biotech-asia.org

Semi-synthetic Derivatization Strategies Incorporating the Dodecylsulfamate Moiety

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Confirming the intricate structure of this compound requires a suite of powerful analytical techniques. High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance spectroscopy are paramount in providing unambiguous evidence for the molecular formula, connectivity, and stereochemistry of the compound.

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier transform ion cyclotron resonance (FTICR) or time-of-flight (ToF) mass spectrometry, is essential for determining the precise molecular formula of this compound. scirp.orgmdpi.com These methods can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the confident assignment of an elemental composition. scirp.org Soft ionization techniques such as electrospray ionization (ESI) are typically used to generate intact molecular ions of thermally labile molecules like tetracyclines with minimal fragmentation. scirp.orgnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. By analyzing the fragmentation pattern, it is possible to deduce the structure of different parts of the molecule. mdpi.com For this compound, MS/MS would be expected to show the loss of the dodecylsulfamate group and characteristic fragmentation of the tetracycline core, providing conclusive evidence for the presence and attachment of the sulfamate (B1201201) moiety.

Table 1: Representative Mass Spectrometry Data for Tetracycline Analysis

| Technique | Ionization Mode | Observed Ions (m/z) | Application |

|---|---|---|---|

| ESI-FTICR-MS | Positive | [M+H]⁺ | Accurate mass measurement for molecular formula determination. scirp.org |

| LC-MS/MS | Positive | Precursor and product ions | Structural confirmation and fragmentation pathway analysis. nih.gov |

This table is illustrative and specific m/z values would depend on the exact tetracycline derivative being analyzed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure of organic molecules in solution. frontiersin.org While one-dimensional ¹H NMR provides initial information, the complexity of the this compound spectrum, with its numerous overlapping signals, necessitates the use of two-dimensional (2D) NMR techniques. frontiersin.orgcore.ac.uk

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. wikipedia.org A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within the molecule. wikipedia.org An HSQC spectrum correlates protons directly to their attached heteronuclei, most commonly ¹³C or ¹⁵N, providing a map of C-H or N-H bonds. wikipedia.org

To determine the stereochemistry of the molecule, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are employed. acs.org This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the NOE signal is inversely proportional to the distance between the nuclei, providing crucial information for assigning the relative stereochemistry of the chiral centers in the tetracycline core. The combination of these multi-dimensional NMR experiments allows for a complete and unambiguous assignment of the structure of this compound. nih.gov

Table 2: Key 2D NMR Experiments for Structural Elucidation of Tetracycline Derivatives

| Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| COSY | ¹H-¹H bond connectivity | Mapping the proton spin systems within the tetracyclic core and the dodecyl chain. wikipedia.org |

| HSQC | ¹H-¹³C (or ¹⁵N) one-bond correlations | Assigning protons to their corresponding carbon atoms, confirming the carbon skeleton. wikipedia.org |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Establishing connectivity across quaternary carbons and between the tetracycline core and the sulfamate group. |

X-ray Crystallography for Crystalline Structure Determination

As of the latest available data, specific X-ray crystallography studies determining the crystalline structure of this compound have not been published in peer-reviewed literature. While the crystallographic structures of tetracycline and its various derivatives, particularly in complex with ribosomal components or resistance-conferring enzymes, have been extensively investigated, data pertaining specifically to the dodecylsulfamate salt is not present in the primary scientific databases.

The broader field of tetracycline crystallography provides a foundational understanding of the core tetracycline scaffold. For instance, X-ray diffraction has been crucial in elucidating how tetracyclines bind to the bacterial ribosome, thereby inhibiting protein synthesis. mdpi.com These studies have revealed the specific interactions between the tetracycline molecule and the 16S rRNA of the 30S ribosomal subunit. acs.org

Furthermore, crystallographic studies have been instrumental in understanding mechanisms of bacterial resistance to tetracyclines. The structures of tetracycline-inactivating enzymes, such as the Tet(X) flavoenzyme, have been solved, often in complex with tetracycline or its analogues. ox.ac.uknih.govrcsb.org These studies provide detailed atomic-level views of how these enzymes recognize and modify the antibiotic, rendering it ineffective. ox.ac.uknih.gov For example, the crystal structure of Tet(X)2 from Bacteroides thetaiotaomicron has been determined to a resolution of 2.1 Å, revealing the active site where tetracyclines are hydroxylated. rcsb.org

Researchers seeking to understand the solid-state properties of this compound would need to perform single-crystal X-ray diffraction experiments. Such an analysis would yield precise data on the molecular geometry and the packing of the ions in the crystal lattice.

Table of Crystallographic Data for Related Tetracycline Structures

To provide context, the following table summarizes crystallographic data for a related tetracycline-inactivating enzyme, not the specific compound requested. This data is for the Tet(X)2 enzyme, which is known to interact with tetracyclines.

| Compound/Complex | PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |

| Tet(X)2 from Bacteroides thetaiotaomicron | 2XDO | 2.09 | C 1 2 1 | a=145.43, b=85.23, c=157.06; α=90, β=116.27, γ=90 |

Data sourced from the RCSB Protein Data Bank. rcsb.org

Molecular and Cellular Mechanisms of Action

Investigations into Ribosomal Interactions and Translation Inhibition

The primary antibacterial action of tetracyclines is the disruption of protein synthesis in bacteria. patsnap.combris.ac.uk This is achieved by targeting the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins. nih.gov

The binding of tetracycline (B611298) to the 30S ribosomal subunit physically obstructs the A-site (acceptor site). nih.govpatsnap.com This site is critical for the entry of aminoacyl-transfer RNA (aminoacyl-tRNA), which carries the next amino acid to be added to the growing polypeptide chain. patsnap.com By blocking the A-site, tetracycline prevents the aminoacyl-tRNA from binding to the ribosome-mRNA complex. nih.govbris.ac.uk This effectively halts the elongation step of protein synthesis, as new amino acids cannot be incorporated into the nascent peptide. patsnap.com This inhibition of protein synthesis is bacteriostatic, meaning it stops bacteria from multiplying but does not directly kill them. nih.gov

While the principal effect of tetracyclines is on the elongation phase of translation, some studies suggest they may also interfere with translation initiation. nih.gov Research indicates that certain tetracyclines can induce conformational changes in initiation factors, such as IF3, on the 30S ribosomal subunit. nih.gov This can lead to a delay in the formation of the 70S initiation complex, which is the complete ribosome ready to begin protein synthesis. nih.gov Therefore, tetracyclines can impede both the initiation and elongation cycles of bacterial translation, ensuring a comprehensive shutdown of protein production. mdpi.comnih.gov

Detailed Analysis of Aminoacyl-tRNA Binding Interference

Exploration of Non-Ribosomal and Host-Modulating Mechanisms at the Molecular and Cellular Levels

Beyond their antibacterial properties, tetracyclines are known to possess non-ribosomal effects that modulate host cellular functions, particularly those involved in inflammation and tissue remodeling. aocd.orgmdpi.com

Tetracyclines have been shown to inhibit matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading the extracellular matrix. aocd.orgdovepress.com This inhibition is independent of their antibiotic activity. nih.gov The proposed mechanism involves the chelation of zinc and calcium ions, which are essential cofactors for MMP activity. dovepress.com By binding to these metal ions, tetracyclines prevent the MMPs from functioning correctly, thereby reducing the breakdown of connective tissue proteins. aocd.orgnih.gov This has been observed in various cellular systems and is a key aspect of their anti-inflammatory properties. dovepress.com

Table 1: Inhibition of MMPs by Tetracyclines

| Tetracycline Derivative | Target MMPs | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Doxycycline (B596269) | MMP-1, MMP-2, MMP-8, MMP-9 | Chelation of Zn2+ and Ca2+ ions, downregulation of expression | dovepress.com |

| Minocycline (B592863) | MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13 | Downregulation of expression | dovepress.com |

Tetracyclines can also modulate intracellular inflammatory signaling pathways. nih.gov One of the key pathways affected is the nuclear factor-kappa B (NF-κB) pathway. viamedica.pl NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory molecules. Studies have shown that doxycycline can down-regulate the activation of NF-κB. viamedica.pl This, in turn, can reduce the expression of downstream inflammatory mediators. viamedica.pl The influence of tetracyclines on these signaling cascades contributes significantly to their anti-inflammatory effects. nih.govki.se

Research on Interactions with Lipid Bilayers and Cellular Membrane Organization

The interaction of tetracycline and its derivatives with lipid bilayers is a crucial aspect of their biological activity, influencing their passage into the cell. While direct research on tetracycline dodecylsulfamate is not extensively available, the behavior of tetracycline and related amphiphilic molecules like dodecyl sulfates with lipid membranes provides significant insights.

Research using model lipid membranes, such as phospholipid monolayers, has revealed that tetracycline molecules can be adsorbed from an aqueous phase to the interface of the lipid monolayer. This adsorption is driven by electrostatic interactions with the ionic headgroups of the phospholipids. drugbank.com This interaction also induces an ordering of the hydrophobic lipid chains. drugbank.com

The dodecylsulfate component, a long-chain alkyl sulfate (B86663), is expected to have significant interactions with lipid bilayers due to its amphiphilic nature. Surfactants like sodium dodecyl sulfate (SDS) are well-known for their ability to disrupt lipid membranes. At certain concentrations, they can insert into the lipid bilayer, leading to changes in membrane fluidity, thickness, and potentially causing membrane solubilization or lysis. frontiersin.org The combination of the tetracycline moiety with a dodecylsulfamate tail would likely result in a compound with pronounced membrane-active properties, potentially enhancing its ability to penetrate cellular membranes or even exert direct disruptive effects.

Studies on complexes of tetracycline with metal ions, such as the Europium-Tetracycline (EuTc) complex, have further elucidated the membrane interactions. These complexes show enhanced luminescence upon interacting with lipid bilayers, suggesting a displacement of water molecules from the complex as it associates with the membrane. nih.govnih.gov The EuTc complex has been observed to preferentially label liquid-disordered domains in phase-separated giant unilamellar vesicles (GUVs) and can reduce the lateral diffusion of lipids within the membrane, indicating a direct impact on membrane organization and dynamics. nih.govnih.gov

Table 1: Observed Effects of Tetracycline and Related Compounds on Lipid Bilayers

| Compound/Complex | Model System | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Tetracycline | Bacterial Cells | Disturbs membrane organization, causes deformations, and leakage of intracellular contents. | oup.complos.org |

| Tetracycline | Phospholipid Monolayer | Adsorbs to the interface via electrostatic interactions, ordering of hydrophobic chains. | drugbank.com |

| Europium-Tetracycline (EuTc) | Giant Unilamellar Vesicles (GUVs) | Preferentially labels liquid-disordered domains, reduces lipid diffusion. | nih.govnih.gov |

Biophysical Characterization of Interactions with Biological Macromolecules (e.g., DNA, proteins)

The interaction of tetracycline with biological macromolecules, particularly proteins and nucleic acids, is fundamental to its primary mechanism of action and its broader biological effects.

Interaction with Proteins:

Tetracycline and its analogues are known to bind to various proteins. A primary target in bacteria is the 30S ribosomal subunit, where tetracycline binding inhibits protein synthesis. drugbank.comnih.gov Beyond this, tetracycline can interact with other proteins, such as serum albumins and lysozyme (B549824). plos.orgnih.gov

Biophysical studies, including fluorescence spectroscopy and circular dichroism, have been employed to characterize these interactions. For instance, the binding of tetracycline to lysozyme has been shown to occur at a single binding site, primarily through electrostatic forces, causing conformational changes in the protein. nih.gov Similarly, tetracycline interacts with human and bovine serum albumin, with binding constants in the range of 10⁴ M⁻¹, leading to an enhancement of tetracycline's fluorescence emission. plos.org

A key protein interaction in the context of antibiotic resistance is with the Tet Repressor protein (TetR). nih.gov Tetracycline binds to TetR, inducing a conformational change that causes the repressor to dissociate from its DNA operator site. nih.govacs.org This unbinding event allows for the transcription of resistance genes, such as those encoding for efflux pumps. nih.gov The crystal structure of the TetR-tetracycline complex reveals detailed drug recognition, where the binding of tetracycline-Mg²⁺ widens the separation of the DNA-binding motifs of the repressor, rendering it unable to bind to the operator DNA. nih.gov

Interaction with DNA:

While the primary antibacterial target of tetracycline is the ribosome, it has also been shown to interact with DNA. At concentrations higher than those required to inhibit protein synthesis, tetracycline can inhibit DNA replication in bacteria like Escherichia coli and Bacillus subtilis. plos.org This effect is thought to be linked to its ability to alter the cytoplasmic membrane, where DNA synthesis is localized. plos.org

The binding of tetracycline to DNA is generally considered to be weaker and less specific than its interaction with the ribosome or TetR. Biophysical studies have explored this interaction. For example, tetracycline can bind to calf thymus DNA (ctDNA). The nature of this interaction is complex and can involve intercalation or groove binding, though evidence suggests non-intercalative binding may be more prevalent. mdpi.com The presence of tetracycline can induce changes in the circular dichroism spectrum of DNA, indicating alterations in its conformation. mdpi.com The binding of tetracycline to a tetracycline-binding RNA aptamer has been characterized as exceptionally strong, with a dissociation constant in the picomolar range, a process that is dependent on the presence of magnesium ions. oup.com

Table 2: Biophysical Parameters of Tetracycline Interactions with Macromolecules

| Macromolecule | Interacting Molecule(s) | Technique(s) | Key Findings | Reference |

|---|---|---|---|---|

| Lysozyme | Tetracycline, Chlortetracycline (B606653), Oxytetracycline (B609801) | Fluorescence Spectroscopy, Molecular Docking | Single binding site, interaction driven by electrostatic forces, causes conformational changes. | nih.gov |

| Human/Bovine Serum Albumin | Tetracycline | Fluorescence Spectroscopy, Time-Resolved Anisotropy | Single binding site, binding constant (K) ~10⁴ M⁻¹. | plos.org |

| Tet Repressor (TetR) | Tetracycline-Mg²⁺ | X-ray Crystallography | Binding induces conformational change, preventing DNA interaction by widening the DNA-binding motifs. | nih.gov |

| Calf Thymus DNA (ctDNA) | Tetracycline | Circular Dichroism, Fluorescence Spectroscopy | Non-intercalative binding, alters DNA conformation. | mdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetracycline |

| Sodium dodecyl sulfate |

| Europium-Tetracycline |

| Chlortetracycline |

| Oxytetracycline |

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Critical Structural Determinants for the Biological Activity of Tetracycline (B611298) Dodecylsulfamate

The essential structural features of the tetracycline core required for antibacterial activity are well-defined. nih.govmdpi.com These include:

A linearly fused tetracyclic nucleus: The rigid, linearly arranged DCBA naphthacene (B114907) carboxamide ring system is the fundamental scaffold of the molecule. biomedres.uswikipedia.org

The "Lower" Peripheral Region: This region, crucial for binding to the bacterial ribosome, involves a C10 phenol (B47542) and a C11-C12 keto-enol substructure, which, along with a hydroxyl group at C12a, creates a critical site for metal ion chelation. nih.govmdpi.com Tetracyclines are known to form complexes with magnesium (Mg²⁺) ions, and this complex is what binds to the 30S ribosomal subunit, inhibiting protein synthesis. mdpi.commdpi.com

The "Upper" Peripheral Region: Modifications in this area, particularly at positions C7, C8, and C9, have led to the development of newer generations of tetracyclines with improved properties. biomedres.usmdpi.com For the parent tetracycline molecule, this region is less substituted compared to derivatives like minocycline (B592863) or tigecycline (B611373). mdpi.com

The C4 Dimethylamino Group: The presence of a dimethylamino group at the C4 position of the A-ring is pivotal for potent antibacterial activity. biomedres.usmdpi.com The natural 4S stereoisomer is required for optimal activity, as epimerization to the 4R isomer leads to a significant decrease in efficacy. nih.govmdpi.com

The A-Ring Substructure: A diketo substructure at positions C1 and C3, along with an exocyclic C2 amide group, is indispensable for its biological function. biomedres.usmdpi.com

The dodecylsulfamate component introduces a long, twelve-carbon alkyl (dodecyl) chain, rendering the counter-ion highly lipophilic and giving it surfactant-like properties. While the primary antibacterial action remains the inhibition of ribosomal protein synthesis, this increased lipophilicity may confer additional mechanisms. mdpi.com Studies have shown that more lipophilic tetracyclines can exhibit bactericidal activity by causing membrane damage, acting as ionophores that disrupt the integrity of the bacterial cell membrane. mdpi.com Therefore, the dodecylsulfamate moiety likely enhances the compound's ability to interact with and potentially permeate bacterial membranes, influencing its transport into the cell.

| Structural Feature | Ring/Position | Importance for Biological Activity | Reference |

|---|---|---|---|

| Linearly Fused Naphthacene Core | Rings A, B, C, D | Essential scaffold for molecular rigidity and presentation of functional groups. | biomedres.uswikipedia.org |

| Dimethylamino Group | C4 | Pivotal for antibacterial activity; must be in the natural 4S configuration. | nih.govmdpi.com |

| Diketo-enol System | C1, C2, C3 | Required for ribosomal binding and inhibition of protein synthesis. | mdpi.com |

| Phenolic Diketone System | C10, C11, C12 | Forms the primary metal ion (e.g., Mg²⁺) chelation site, which is essential for binding to the 30S ribosome. | nih.govmdpi.com |

| Dodecylsulfamate Counter-ion | N/A (Salt Form) | Increases lipophilicity, potentially enhancing membrane interaction and transport. May introduce secondary membrane-disrupting mechanisms. | mdpi.com |

Application of Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry provides powerful tools to investigate the interactions of drugs like tetracycline dodecylsulfamate at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.govkoszalin.pl Techniques such as molecular docking, molecular dynamics, and QSAR modeling can be used to predict binding modes, assess complex stability, and forecast the activity of new derivatives. semanticscholar.orgnumberanalytics.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.gov For this compound, docking simulations would primarily focus on the interaction of the tetracycline cation with its main target: the bacterial 30S ribosomal subunit. mdpi.com

These simulations can predict the binding affinity (often expressed as a docking score in kcal/mol) and visualize the specific intermolecular interactions that stabilize the complex. nih.gov Studies on the parent tetracycline have shown that it binds in a specific pocket on the 30S subunit, forming key hydrogen bonds and coordinating with a Mg²⁺ ion, which in turn interacts with the phosphate (B84403) backbone of the 16S rRNA. mdpi.com

A hypothetical docking study of tetracycline into the 30S ribosomal binding site (based on known interactions) would reveal:

Hydrogen Bonds: Interactions between the hydroxyl and amide groups on the tetracycline ring system and specific bases of the 16S rRNA. arxiv.org

Metal Ion Coordination: The keto-enol groups at C11 and C12, along with the C12a hydroxyl, would chelate a Mg²⁺ ion, which is critical for anchoring the drug to the ribosome. mdpi.comnih.gov

Van der Waals Contacts: The hydrophobic face of the tetracycline molecule would establish contacts with nonpolar residues within the binding pocket.

The dodecylsulfamate anion would typically not be included in the docking simulation of the binding pocket itself, as the active component is the tetracycline cation. However, its influence would be considered in the broader context of drug delivery to the target site.

| Ligand | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |

|---|---|---|---|---|

| Tetracycline | SARS-CoV-2 Mpro | -7.0 | His41, Cys145 | nih.gov |

| Tetracycline | SARS-CoV-2 Spike Protein RBD | -9.40 | Tyr449, Asn501 | arxiv.org |

| Tetracycline Cation (Hypothetical) | Bacterial 30S Ribosome | -8.5 to -10.0 | 16S rRNA bases, Mg²⁺ ion, Ribosomal proteins | mdpi.com |

Note: The table includes data from studies on tetracycline with various targets to illustrate the outputs of docking simulations. The 30S ribosome data is a hypothetical representation based on established mechanisms.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic nature of biological systems. frontiersin.orgmdpi.com For this compound, MD simulations are invaluable for assessing the stability of its bond with the ribosome and for studying conformational changes. nih.gov

An MD simulation starting with the docked pose of tetracycline in the ribosome can:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in the predicted pose. nih.gov

Analyze Intermolecular Interactions: MD allows for the analysis of the persistence of hydrogen bonds and other interactions over time, confirming which contacts are most critical for stable binding. arxiv.org

Reveal Conformational Changes: The simulation can show how the binding of the ligand induces conformational changes in the target protein or RNA, which is key to the allosteric mechanism of many drugs. nih.govsemanticscholar.org

Furthermore, given the surfactant nature of the dodecylsulfamate ion, MD simulations could be uniquely applied to model the interaction of the entire this compound salt pair with a model bacterial membrane. This could provide mechanistic insights into how the compound traverses the cell envelope and whether it causes membrane disruption, supporting the hypothesis of a dual-action mechanism. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates variations in the chemical structure of a group of compounds with their biological activity. numberanalytics.comprotoqsar.com The goal is to develop a mathematical model that can predict the activity of novel compounds before they are synthesized. biointerfaceresearch.com

To develop a QSAR model for a series of tetracycline derivatives, including salts like this compound, the following steps would be taken:

Data Collection: A dataset of tetracycline analogs with experimentally measured biological activity (e.g., Minimum Inhibitory Concentration, MIC) would be compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties would be calculated. These can include topological, electronic, and geometrical descriptors. For this compound, key descriptors would likely include LogP (lipophilicity), molecular weight, and parameters describing the size and charge of the counter-ion.

Model Building and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that links the descriptors to the activity. japsonline.com The model's predictive power is then rigorously validated using internal and external validation techniques to ensure it is robust and reliable. nih.gov

A hypothetical QSAR model for a series of tetracycline salts might take the form of an equation like: log(1/MIC) = β₀ + β₁(LogP) - β₂(Molecular_Volume) + β₃(Charge_Descriptor)

This model could then be used to predict the antibacterial activity of new, unsynthesized tetracycline salts, guiding the design of more potent antibiotics.

| Compound | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Experimental Activity (log(1/MIC)) | Predicted Activity (from QSAR) |

|---|---|---|---|---|

| Tetracycline HCl | -1.30 | 380 Ų | 1.5 | 1.45 |

| Tetracycline Phosphate | -1.55 | 440 Ų | 1.3 | 1.32 |

| This compound | +3.50 | 650 Ų | 1.9 | 1.88 |

| Minocycline HCl | -0.95 | 405 Ų | 2.1 | 2.05 |

Note: This table presents hypothetical data to illustrate the components of a QSAR study. The values are not from a real experiment but serve to demonstrate the relationship between chemical descriptors and biological activity.

Preclinical Efficacy and Antimicrobial Resistance Research

In Vitro Antimicrobial Spectrum and Potency Characterization

The in vitro activity of tetracyclines is determined by their ability to inhibit the growth of various microorganisms under controlled laboratory conditions. This is a critical step in defining their spectrum of action.

The minimum inhibitory concentration (MIC) is a key metric in microbiology, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. idexx.dk Tetracyclines have demonstrated a broad spectrum of activity, encompassing a variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. wikipedia.orgunmc.edunih.gov Their effectiveness extends to organisms like chlamydiae, mycoplasmas, and rickettsiae. wikipedia.orgnih.gov

The newer generation of tetracyclines, such as eravacycline (B3026998) and omadacycline, often exhibit enhanced potency and a broader spectrum, including activity against some multidrug-resistant (MDR) strains. unmc.edufrontiersin.org For instance, studies on Staphylococcus aureus have shown that eravacycline and tigecycline (B611373) have MIC₅₀ and MIC₉₀ values of 0.12 and 0.25 μg/ml, respectively, indicating potent activity. frontiersin.org Omadacycline showed slightly higher but still effective MIC values against the same isolates. frontiersin.org

Atypical pathogens, which are often intracellular and lack a traditional cell wall, are also susceptible to tetracyclines. droracle.ainih.govnih.gov This class of antibiotics, along with macrolides and fluoroquinolones, is effective against organisms like Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella species. droracle.ainih.gov

The following table summarizes representative MIC data for various tetracyclines against a panel of clinically relevant bacteria.

Interactive Data Table: Minimum Inhibitory Concentrations (MICs) of Tetracycline-Class Antibiotics

| Antibiotic | Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Resistance Breakpoint (μg/mL) |

|---|---|---|---|---|

| Eravacycline | Staphylococcus aureus | 0.12 frontiersin.org | 0.25 frontiersin.org | N/A |

| Omadacycline | Staphylococcus aureus | 0.5 frontiersin.org | 1 frontiersin.org | N/A |

| Tigecycline | Staphylococcus aureus | 0.12 frontiersin.org | 0.25 frontiersin.org | N/A |

| Tetracycline (B611298) | Listeria monocytogenes | N/A | N/A | ≥16 (Resistant) liofilchem.netmdpi.com |

| Tetracycline | Streptococcus pneumoniae | N/A | N/A | ≥8 (Resistant) |

| Doxycycline (B596269) | Haemophilus influenzae | N/A | N/A | N/A |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Breakpoints are established by standards organizations like CLSI to categorize strains as susceptible, intermediate, or resistant. idexx.dk N/A indicates data not available in the provided sources.

Antibiotics are broadly classified based on their primary effect on microbial growth: bacteriostatic agents inhibit bacterial replication, while bactericidal agents directly kill the bacteria. Tetracyclines are predominantly considered to be bacteriostatic antibiotics. wikipedia.orgunmc.edudroracle.ainih.gov They function by reversibly binding to the 30S ribosomal subunit of bacteria, which halts protein synthesis and thereby stops the microorganisms from multiplying. wikipedia.orgunmc.edu This action relies on a competent host immune system to ultimately clear the infection. msdvetmanual.com

While the primary mechanism is inhibitory, the distinction is not always absolute. plos.org Under certain conditions, such as at high concentrations that may be achieved in urine, tetracyclines can exhibit bactericidal activity. msdvetmanual.com This may occur because the high drug concentration leads to a loss of the cytoplasmic membrane's integrity, causing leakage of essential intracellular components. wikipedia.org Some research has also questioned the strictly bacteriostatic label, noting that organism- and isolate-specific bactericidal effects have been described in vitro. nih.gov For example, against Bacteroides fragilis, tetracycline was found to be irregularly bactericidal. vt.edu

Determination of Minimum Inhibitory Concentrations (MICs) against Diverse Microbial Panels (e.g., Gram-positive, Gram-negative bacteria, atypical pathogens)

Investigation of Antimicrobial Resistance Mechanisms Pertinent to Tetracycline Dodecylsulfamate

The widespread use of tetracyclines has led to the emergence and spread of bacterial resistance, limiting their clinical utility. nih.govaocd.org Bacteria have evolved several sophisticated strategies to counteract the effects of these antibiotics. The three primary, well-described mechanisms of resistance are the active efflux of the drug, protection of the ribosomal target, and enzymatic modification of the antibiotic. nih.govnih.gov

One of the most common forms of resistance involves actively pumping the tetracycline out of the bacterial cell before it can reach its ribosomal target. unmc.edunih.gov These efflux pumps are membrane-associated proteins that expel the antibiotic in an energy-dependent manner. The genes encoding these pumps are often located on mobile genetic elements like plasmids and transposons, facilitating their spread between different bacteria. nih.gov

Several families of efflux pumps contribute to tetracycline resistance in both Gram-positive and Gram-negative bacteria. nih.gov

In Gram-Negative Bacteria: Resistance-Nodulation-Division (RND) family pumps are significant. In Acinetobacter baumannii, the overexpression of the AdeABC pump is linked to reduced susceptibility to tigecycline and eravacycline. nih.gov In Pseudomonas aeruginosa, a species known for its intrinsic resistance to many antibiotics, pumps such as MexAB-OprM and MexXY-OprM are major contributors to tetracycline resistance. nih.gov

In Gram-Positive Bacteria: The best-characterized pump with specificity for tetracyclines in S. aureus is MepA, a member of the Multidrug and Toxic Compound Extrusion (MATE) family. nih.gov Overexpression of MepA can lead to significant increases in the MICs for newer tetracyclines like tigecycline and eravacycline. nih.gov

A second major resistance strategy involves the production of ribosomal protection proteins (RPPs). unmc.edunih.govnih.gov These cytoplasmic proteins protect the ribosome from the action of tetracycline, allowing protein synthesis to continue even in the presence of the drug. unmc.edu RPPs function by binding to the ribosome and causing a conformational change that dislodges the tetracycline molecule from its binding site. nih.gov Like efflux pump genes, the genes for RPPs are frequently carried on mobile genetic elements, contributing to their wide dissemination. nih.gov The newer glycylcycline and fluorocycline antibiotics, such as tigecycline and eravacycline, were specifically designed with bulky side chains that create steric hindrance, making them less susceptible to the effects of many common efflux pumps and ribosomal protection proteins. unmc.edu

A less common but identified mechanism of resistance is the direct enzymatic inactivation of the tetracycline molecule. nih.govnih.gov This involves a chemical modification of the antibiotic that renders it unable to bind to the ribosome. The best-characterized example is Tet(X), a flavin-dependent monooxygenase that hydroxylates tetracycline at a specific position. This modification inactivates the drug, preventing it from inhibiting protein synthesis. While historically considered rare, the genes for these inactivating enzymes have been increasingly identified in various bacterial species.

Mapping of Mutations within Ribosomal Binding Sites Conferring Resistance

There is no available data specifically identifying or mapping mutations within ribosomal binding sites that would confer resistance to this compound. Research on the broader tetracycline class has established that mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can prevent tetracycline binding and lead to resistance. nih.gov These mutations are a known mechanism of resistance for tetracycline antibiotics in general. nih.gov However, no studies have been published that investigate this phenomenon in the context of this compound.

Research on Strategies to Mitigate or Overcome Resistance in Preclinical Systems

No preclinical studies have been published detailing strategies to mitigate or overcome resistance specifically to this compound.

There are no documented synergy studies investigating the combination of this compound with other antimicrobial agents in either in vitro or non-human in vivo models. While synergy studies have been conducted with other tetracyclines, showing, for example, synergistic effects when combined with amoxicillin (B794) or polymyxin, this research does not extend to the dodecylsulfamate salt. scirp.orgpoultrymed.comresearchgate.netnih.govscialert.net

There is no published research on structural modifications of this compound aimed at bypassing existing resistance mechanisms. The development of newer tetracycline generations, such as glycylcyclines, has involved structural modifications to overcome common resistance mechanisms like efflux pumps and ribosomal protection. wikipedia.orgpatsnap.comscispace.com However, these explorations have not included or mentioned this compound.

Synergy Studies with Other Antimicrobial Agents in In Vitro and Non-Human In Vivo Models

Efficacy Studies in Controlled Non-Human Animal Infection Models

No efficacy studies of this compound in controlled non-human animal infection models have been reported in the scientific literature. While various tetracycline compounds have been evaluated in animal models for different infectious diseases, there is no specific data available for the dodecylsulfamate variant. plos.orgjournalmeddbu.comresearchgate.net

Advanced Analytical and Environmental Monitoring Methodologies

Chromatographic Techniques for Quantitative Analysis in Complex Research Matrices

Chromatographic methods are fundamental for separating and quantifying tetracyclines from intricate sample backgrounds such as animal tissues, wastewater, and medicated feeds. sigmaaldrich.comd-nb.info The primary challenge in these analyses is the effective extraction of tetracyclines, which are known to form strong complexes with metal ions and bind to matrix proteins. d-nb.info

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a principal and confirmatory technique for the analysis of tetracycline (B611298) residues. sigmaaldrich.commdpi.com This combination offers high specificity, sensitivity, and the ability to simultaneously detect multiple antibiotic classes within a single sample. sigmaaldrich.comjournaljpri.com

Sample preparation often involves an initial extraction step using a buffer solution, such as the McIlvaine-Na2EDTA buffer, which chelates metal ions that tetracyclines can bind to. d-nb.infoamazonaws.com This is frequently followed by solid-phase extraction (SPE) for sample cleanup and concentration before injection into the LC-MS/MS system. sigmaaldrich.com The separation is typically achieved on a reverse-phase column, like a C18 column. d-nb.infoamazonaws.com

The mass spectrometer, often operating in positive electrospray ionization (ESI+) mode, provides definitive confirmation and quantification of the analytes. amazonaws.com Validation of these methods in various matrices demonstrates their reliability, with parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates being critical performance indicators. d-nb.infoamazonaws.comnih.gov For instance, one LC-MS method for medicated feeds reported LODs ranging from 2.8 to 4.2 mg/kg and recoveries between 78.2% and 113.5%. amazonaws.com Another study developing a UHPLC-MS/MS method for chlortetracycline (B606653) and its degradation products in swine manure reported detection limits as low as 1.9 pg/μL. nih.gov

Table 1: Example of HPLC-MS/MS Method Parameters and Validation Data for Tetracycline Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Instrumentation | Liquid Chromatograph with Tandem Mass Spectrometer | sigmaaldrich.commdpi.com |

| Sample Matrix | Medicated Animal Feed, Pork Meat, Wastewater | sigmaaldrich.comd-nb.infojournaljpri.com |

| Extraction Solvent | Na2EDTA-McIlvaine buffer (pH 4.0) | sigmaaldrich.comamazonaws.com |

| Chromatographic Column | Zorbax Eclipse XDB C18, Purospher STAR RP-18e | sigmaaldrich.comamazonaws.com |

| Detection Mode | Electrospray Positive Ionization (ESI+) | amazonaws.com |

| LOD Range | 4.2 - 10.8 mg/kg (Feed); several ng/mL (Wastewater) | d-nb.infojournaljpri.com |

| LOQ Range | 5.2 - 24.3 mg/kg (Feed) | d-nb.info |

| Recovery Range | 72.2% - 113.5% | d-nb.infoamazonaws.com |

| Linearity (r²) | > 0.99 | amazonaws.com |

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of tetracyclines, offering high separation efficiency and rapid analysis times. nih.govresearchgate.net CE methods have been developed to separate tetracycline, oxytetracycline (B609801), and demeclocycline (B601452) from their primary impurities. nih.gov The separation mechanism in CE is influenced by buffer pH and concentration, and selectivity can be significantly improved by incorporating additives like non-ionic surfactants or cyclodextrins into the buffer system. nih.govresearchgate.net

For instance, a CE method using a background electrolyte of tris(hydroxymethyl) aminomethane, L-histidine, and methyl-β-cyclodextrin achieved sufficient resolution among tetracycline, chlortetracycline, and oxytetracycline in under 10 minutes. researchgate.net To overcome the inherent sensitivity limitations of CE with UV detection, online preconcentration strategies such as field-amplified sample injection (FASI) have been successfully applied, enhancing sensitivity by factors of 450 to 800 for tetracyclines in human urine samples. ugr.es Affinity Capillary Electrophoresis (ACE) is another advanced application used not just for separation but for quantifying molecular interactions between analytes like peptides and their targets. research-solution.comtru.ca

Table 2: Optimized Conditions for Capillary Electrophoresis of Tetracyclines

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | Capillary Electrophoresis with C⁴D or UV detector | researchgate.netugr.es |

| Capillary | Uncoated, fused silica (B1680970) (e.g., 60.2 cm x 75 µm i.d.) | researchgate.net |

| Background Electrolyte | 50 mM Tris, 50 mM L-histidine, 5 mM methyl-β-cyclodextrin | researchgate.net |

| Separation Voltage | +25 kV | researchgate.net |

| Injection Method | Hydrodynamic or Field-Amplified Sample Injection (FASI) | researchgate.netugr.es |

| Intra-day Precision (%RSD) | 0.9 – 2.2% | researchgate.net |

| Inter-day Precision (%RSD) | 2.0 – 4.5% | researchgate.net |

| Accuracy | 99.3 – 101.4% | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS) for Detection and Quantification

Spectroscopic Methods for Detection and Molecular Interaction Studies

Spectroscopic techniques are indispensable for investigating the binding of tetracyclines to biological macromolecules and for elucidating the structural changes that occur upon interaction. These methods provide critical insights into the mechanisms of action and the fate of these compounds in biological systems.

The intrinsic fluorescence of the tetracycline molecule is a powerful tool for studying its interactions with biological targets like proteins and DNA. core.ac.uk The binding of tetracyclines to macromolecules such as bovine serum albumin (BSA) or calf thymus DNA often results in quenching of the tetracycline's fluorescence intensity. core.ac.uk This quenching effect can be analyzed to determine key thermodynamic parameters, including binding affinity constants (Ka) and the number of binding sites. core.ac.uk

For example, studies on the interaction between various tetracycline derivatives and BSA revealed differential binding affinities, with binding isotherms suggesting the presence of one to four high-affinity binding sites on the albumin molecule. core.ac.uk Similarly, the interaction with DNA showed fluorescence quenching of 64% for tetracycline and 47% for chlortetracycline, allowing for the calculation of binding affinities. core.ac.uk Three-dimensional excitation-emission matrix fluorescence spectroscopy has also been used to show that the fluorophores in extracellular polymeric substances (EPS) are clearly quenched by tetracycline, indicating a static quenching process and the formation of a TC-EPS complex. researchgate.net Thermodynamic analysis of such interactions indicated that the binding is spontaneous and primarily driven by electrostatic forces. researchgate.net

Table 3: Binding Affinity Data for Tetracycline Derivatives with Calf Thymus DNA via Fluorescence Spectroscopy

| Tetracycline Derivative | Fluorescence Quenching (%) | Binding Affinity (Ka) (L/mol) | Source |

|---|---|---|---|

| Tetracycline (TC) | 64 | 1.16 x 10⁵ | core.ac.uk |

| Chlortetracycline (CTC) | 47 | 3.4 x 10⁴ | core.ac.uk |

| Demeclocycline (DMTC) | 36.5 | 3.0 x 10⁴ | core.ac.uk |

| Oxytetracycline (OTC) | 15 | Not Reported | core.ac.uk |

Circular Dichroism (CD) spectroscopy is highly effective for monitoring conformational changes in both tetracyclines and the biomolecules they interact with. core.ac.uknih.gov The tetracycline molecule itself has characteristic CD spectra, which are altered upon binding to a target or chelating with metal ions. core.ac.uknih.gov

CD studies have been instrumental in understanding how metal ions like Ca(II) and Mg(II) interact with different sites on the tetracycline molecule, which in turn affects the molecule's conformation and biological activity. nih.govnih.gov For instance, in alkaline solutions, Mg(II) ions can "lock" the molecule into a specific conformation by chelating to the AB rings. nih.gov Furthermore, the interaction of tetracyclines with proteins like BSA induces significant changes in the protein's secondary structure, observable as a decrease in the molar ellipticity values in the CD spectrum, indicating a loss of α-helical content. core.ac.uk These induced conformational changes provide direct evidence of the binding event and its impact on the biomolecule's structure. core.ac.uknih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the specific functional groups involved in the molecular interactions of tetracyclines. researchgate.netresearchgate.net By analyzing shifts in the vibrational frequencies of these groups, researchers can deduce how tetracycline binds to various substrates.

FTIR studies on the interaction between tetracycline and microbial extracellular polymeric substances (EPS) have indicated that hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups are the primary chemical groups involved in the binding process. researchgate.net The binding of tetracycline onto EPS causes shifts in the absorption bands corresponding to these groups, confirming their role in the interaction. researchgate.net For example, the FTIR spectrum of tetracycline exhibits characteristic absorption peaks for N-H and O-H stretching (around 3340 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and aromatic C-H bending (around 1458 cm⁻¹). researchgate.net Alterations in these peaks upon interaction with another molecule or surface provide evidence of successful binding or encapsulation. researchgate.net

Table 4: Characteristic FTIR Absorption Peaks for Tetracycline

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| 3341-3329 | N-H and O-H stretching | researchgate.net |

| 3085-3024 | Aromatic C-H stretching | researchgate.net |

| 2995-2863 | CH₃ stretching | researchgate.net |

| 1648-1582 | C=C stretching | researchgate.net |

| 1578 | C=C vibration | researchgate.net |

| 1458 | Aromatic C-H bending | researchgate.net |

| 1357 | CH₃ bending | researchgate.net |

Circular Dichroism Spectroscopy for Induced Conformational Changes in Biomolecules

Development of Novel Biosensors for Environmental Detection and Research Monitoring

The detection of antibiotic compounds in the environment is of paramount importance for understanding their dissemination, potential ecological impact, and the development of antibiotic resistance. While no biosensors have been specifically developed for the chemical compound Tetracycline dodecylsulfamate, a significant body of research exists on novel biosensors for the detection of its active component, tetracycline, and its derivatives. Given that this compound is a salt, it is anticipated to dissociate in aqueous environments, rendering the tetracycline molecule available for detection by these advanced analytical tools. This section will therefore focus on the development of novel biosensors for tetracycline, which serve as a proxy for the environmental detection and research monitoring of this compound.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to the presence of a target analyte. nih.gov For tetracycline detection, various biorecognition strategies have been employed, including the use of aptamers, enzymes, and whole microbial cells. nih.govoup.com These biological components offer high specificity and sensitivity, forming the basis for a range of biosensor types, primarily electrochemical, optical, and microbial.

Electrochemical Biosensors:

Electrochemical biosensors are a prominent and widely researched category for tetracycline detection due to their inherent advantages, such as low cost, rapid analysis times, and potential for miniaturization. oup.com These sensors operate by transducing the binding event between the biorecognition element and tetracycline into a measurable electrical signal, such as a change in current, potential, or impedance. oup.com

Aptasensors: A significant portion of recent research has focused on aptamer-based biosensors, or "aptasensors." mdpi.comnih.govsabanciuniv.eduscispace.com Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nih.gov In the context of tetracycline detection, an aptamer specific to the tetracycline molecule is immobilized on an electrode surface. mdpi.comsabanciuniv.edu The binding of tetracycline to the aptamer induces a conformational change, which alters the electron transfer properties at the electrode-solution interface. This change can be measured using techniques like cyclic voltammetry or square wave voltammetry. sabanciuniv.edu Some aptasensors have demonstrated high selectivity for tetracycline over its structurally related derivatives. nih.govsabanciuniv.edu

Enzymatic Biosensors: Another approach involves the use of enzymes as the biological recognition element. For instance, a biosensor has been developed utilizing laccase immobilized on a composite material. oup.com The principle of detection in this type of sensor often relies on the inhibition of the enzyme's activity by the target antibiotic, leading to a measurable decrease in the electrochemical signal produced by the enzymatic reaction. These sensors have shown promise for the determination of tetracycline in food samples. oup.com

Optical Biosensors:

Optical biosensors utilize changes in optical properties, such as fluorescence or color, to detect the target analyte.

Fluorescent Biosensors: Some innovative biosensors leverage the intrinsic fluorescence of tetracyclines. asm.org In one design, the binding of tetracycline to a specific DNA aptamer enhances its fluorescence, providing a label-free and dye-free detection mechanism. asm.org Another strategy involves a dual-mode electrochemical and fluorescent sensor, where a fluorescent covalent organic framework is used in conjunction with an electrochemical probe to provide corroborating results. ucr.ac.cr

Colorimetric Biosensors: Colorimetric sensors, often employing gold nanoparticles (AuNPs), offer a simple and visual detection method. In the absence of tetracycline, an aptamer may cause the aggregation of AuNPs in the presence of salt, resulting in a color change. When tetracycline is present, it binds to the aptamer, preventing this aggregation and maintaining the original color of the AuNP solution. researchgate.net

Whole-Cell Biosensors:

Whole-cell biosensors are genetically engineered microorganisms that produce a quantifiable signal in the presence of a specific substance. oup.comscilit.commdpi.com For tetracycline detection, bacteria are typically engineered to contain a tetracycline-responsive promoter fused to a reporter gene, such as those for green fluorescent protein (GFP) or luciferase. oup.com When tetracycline is present in the environment, it induces the promoter, leading to the expression of the reporter protein and the generation of a measurable light or fluorescent signal. oup.com These biosensors have the advantage of detecting the bioavailable fraction of the antibiotic in a sample. scilit.com They have been successfully used to quantify tetracyclines in various matrices, including soil and water. scilit.commdpi.com

The performance of these novel biosensors varies depending on the specific design and analytical method employed. The following tables summarize key performance indicators for different types of tetracycline biosensors, which could be applicable for the detection of this compound under the assumption of its dissociation.

Table 1: Performance of Electrochemical Biosensors for Tetracycline Detection

| Biosensor Type | Biorecognition Element | Detection Method | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|

| Aptasensor | ssDNA aptamer | Square-Wave Voltammetry | 0.16 nM | Buffer | nih.gov |

| Aptasensor | ssDNA aptamer | Square-Wave Voltammetry | 0.20 nM | Spiked Cow Milk | nih.gov |

| Enzymatic Biosensor | Laccase | Electrochemical | 8.94 x 10⁻⁷ mol L⁻¹ | - | oup.com |

Table 2: Performance of Optical Biosensors for Tetracycline Detection

| Biosensor Type | Principle | Detection Method | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|

| Fluorescent Biosensor | Aptamer-induced fluorescence enhancement | Fluorescence Spectroscopy | 25 nM | Milk (after extraction) | asm.org |

| Colorimetric Biosensor | Aptamer-AuNP system | Colorimetry | 2.693 x 10⁻⁸ mol L⁻¹ | - | researchgate.net |

Table 3: Performance of Whole-Cell Biosensors for Tetracycline Detection

| Biosensor Organism | Reporter System | Detection Limit | Matrix | Reference |

|---|---|---|---|---|

| Escherichia coli DH5α/pMTmCherry | mCherry fluorescent protein | 5.32–10.2 µg/kg soil | Soil (EDTA extracts) | scilit.com |

| Escherichia coli | β-galactosidase, luciferase, or GFP | Low levels of tetracyclines | General | oup.com |

| Genetically engineered bacterial cells | β-galactosidase | 5.23–17.1 µg/L | Water | mdpi.com |

The ongoing development of these novel biosensors presents promising avenues for the sensitive and specific monitoring of tetracycline and, by extension, this compound in environmental and research settings. Future research may focus on developing biosensors with even lower detection limits, improved portability for in-field analysis, and the ability to simultaneously detect multiple antibiotic residues.

Emerging Research Applications Beyond Direct Human Therapeutics

Applications in Veterinary Microbiology and Disease Research

Tetracycline (B611298) dodecylsulfamate, a compound combining a broad-spectrum antibiotic with a surfactant, is a subject of interest in veterinary microbiology. Research in this area often focuses on understanding and combating antimicrobial resistance, a significant challenge in animal health. scirp.org

Tetracyclines are widely used in veterinary medicine to treat a variety of bacterial infections in livestock, including cattle and pigs. msdvetmanual.comnih.gov They are effective against a range of gram-positive and gram-negative bacteria, as well as other microorganisms like rickettsiae. msdvetmanual.comnih.gov However, the extensive use of antibiotics in animal agriculture has been linked to the emergence of antibiotic-resistant bacterial strains. scirp.orgnih.gov

Studies have investigated the prevalence of tetracycline-resistant bacteria in livestock environments. For instance, research on cattle farms has identified the presence of tetracycline resistance in gram-negative bacteria isolated from manure. scirp.org The levels of resistance were found to be associated with the consumption of tetracycline antibiotics in these settings. scirp.org Such research highlights the need for ongoing surveillance of antimicrobial resistance in veterinary contexts.

The investigation of tetracycline dodecylsulfamate in this field could explore several avenues. Its efficacy against specific veterinary pathogens, particularly those that have developed resistance to traditional tetracyclines, would be a key area of study. The surfactant component, dodecylsulfamate, might enhance the penetration of the antibiotic into bacterial cells or disrupt biofilms, which are communities of bacteria that can be difficult to treat.

A study on nursery pigs investigated the effect of different doses and administration methods of oxytetracycline (B609801) on the selection of resistant coliform bacteria. nih.gov The results showed an increase in tetracycline-resistant bacteria immediately after treatment, although these levels dropped over time. nih.gov This type of research provides valuable data on how antibiotic use influences the development of resistance in animal populations.

Future research on this compound in veterinary microbiology would likely involve in vitro studies to determine its minimum inhibitory concentrations (MICs) against a panel of relevant animal pathogens. In vivo studies in animal models would also be necessary to evaluate its efficacy and pharmacokinetics in a physiological setting.

Research on Applications in Agricultural and Aquaculture Antimicrobial Strategies

The application of antimicrobial agents in agriculture and aquaculture is a critical area of research, aimed at ensuring food safety and animal health. Tetracyclines are among the most commonly used antibiotics in these sectors globally, valued for their broad-spectrum activity and affordability. researchgate.net However, their widespread use has led to concerns about environmental contamination and the development of antimicrobial resistance. bohrium.comnih.gov

In agriculture, tetracyclines may be used to treat bacterial diseases in crops. usda.gov For example, oxytetracycline has been registered for use against fire blight and bacterial spot on fruit trees. usda.gov The introduction of tetracyclines into agricultural soils can also occur through the use of manure from treated livestock as fertilizer. researchgate.netnih.gov This practice can lead to the accumulation of antibiotic residues in the soil, potentially impacting the soil microbial community and promoting the spread of resistance genes. nih.gov

Aquaculture, the farming of fish, shellfish, and other aquatic organisms, also relies on antibiotics to control bacterial diseases. seafoodwatch.org Tetracyclines are frequently detected in aquaculture environments, and their use has been linked to the presence of resistant bacteria in fish and the surrounding water. researchgate.netfao.org Research has shown that a significant portion of the antibiotics used in aquaculture can be released into the environment. seafoodwatch.org

The investigation of this compound in these contexts could offer new strategies for antimicrobial use. The surfactant component might improve the effectiveness of the antibiotic, potentially allowing for lower concentrations to be used. This could, in turn, reduce the environmental impact and the selective pressure for resistance.

Studies have highlighted the need for responsible antimicrobial use in aquaculture and the strengthening of regulatory frameworks. researchgate.net Research into alternative antimicrobial strategies is ongoing, with a focus on minimizing the environmental and public health risks associated with antibiotic use.

| Sector | Common Use of Tetracyclines | Research Focus |

| Agriculture | Treatment of bacterial diseases in crops, use of manure from treated livestock. usda.govresearchgate.netnih.gov | Investigating the impact of antibiotic residues on soil health and the development of resistance. nih.gov |

| Aquaculture | Control of bacterial diseases in fish and shellfish. researchgate.netseafoodwatch.org | Developing sustainable antimicrobial strategies to minimize environmental contamination and resistance. researchgate.netfao.org |

Exploration in Materials Science and Biofilm Control Research

The unique properties of this compound, combining an antibiotic with a surfactant, make it a compound of interest in materials science and biofilm control research. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. mdpi.com They are notoriously difficult to eradicate and are a major concern in various industrial and medical settings.

Research has shown that sub-inhibitory concentrations of tetracycline can, in some cases, induce biofilm formation in certain bacteria. mdpi.comfrontiersin.org This highlights the complex interactions between antibiotics and bacterial communities. The presence of a surfactant like dodecylsulfamate could counteract this effect by disrupting the structure of the biofilm or interfering with the initial attachment of bacteria to surfaces.

In materials science, there is growing interest in developing antimicrobial materials that can prevent the formation of biofilms. This can be achieved by incorporating antimicrobial agents into the material itself or by modifying the surface properties to inhibit bacterial adhesion. The dual nature of this compound could be advantageous in this regard.

The development of new materials for the detection and removal of antibiotics from the environment is another active area of research. For instance, studies have explored the use of nanomaterials, such as nanoceramics, for the adsorption of tetracyclines from water. wu.ac.th The interaction between tetracyclines and these materials is a key aspect of this research.

The table below summarizes some of the research findings related to tetracycline and biofilm formation:

| Bacterial Species | Effect of Tetracycline on Biofilm Formation | Reference |

| Aeromonas sp. | Increased biofilm production at certain concentrations. mdpi.com | mdpi.com |

| Acinetobacter baumannii | Enhanced biofilm formation at low-level exposure. frontiersin.org | frontiersin.org |

| Escherichia coli | Increased biofilm formation upon exposure. frontiersin.org | frontiersin.org |

| Leptospira spp. | Enhanced biofilm formation at subinhibitory concentrations. frontiersin.org | frontiersin.org |

| Vibrio cholerae | Transient exposure can lead to changes in biofilm architecture. frontiersin.org | frontiersin.org |

Further research into this compound could explore its potential as a coating for medical devices, industrial equipment, or other surfaces where biofilm formation is a problem. Its ability to both inhibit bacterial growth and disrupt biofilms would be a key focus of such studies.

Environmental Fate, Transport, and Remediation Studies of the Compound

The widespread use of tetracyclines in human and veterinary medicine has led to their detection in various environmental compartments, including soil and water. sciencelearn.org.nz Understanding the environmental fate, transport, and potential remediation of these compounds is crucial for assessing their ecological impact.

Tetracyclines can enter the environment through various pathways, such as the discharge of treated and untreated wastewater, and the application of manure from treated animals to agricultural land. researchgate.netsciencelearn.org.nz Once in the environment, their behavior is influenced by factors like soil type, pH, and the presence of other substances. sciencelearn.org.nzresearchgate.net

Studies have shown that tetracyclines can bind to soil particles, which can affect their mobility and bioavailability. sciencelearn.org.nz The strength of this binding can vary depending on the specific tetracycline and the characteristics of the soil. sciencelearn.org.nz The transport of tetracyclines in porous media, such as soil and aquifers, has been investigated to understand their potential to contaminate groundwater. researchgate.net

The presence of surfactants, like sodium dodecyl sulfate (B86663) (a compound related to the dodecylsulfamate in this compound), can influence the transport of tetracyclines in the environment. researchgate.net Research has shown that surfactants can either enhance or inhibit the mobility of tetracyclines, depending on the specific conditions. researchgate.net

Given the potential environmental risks associated with tetracycline pollution, there is a growing interest in developing effective remediation strategies. bohrium.com Various methods for the removal of tetracyclines from water have been explored, including coagulation-flotation techniques. researchgate.net One study demonstrated that a combination of sodium dodecyl sulfate, a cationic polyelectrolyte, and Al(III) ions could effectively remove tetracycline from water. researchgate.net

Other remediation approaches being investigated include advanced oxidation processes and bioremediation. mdpi.comresearchgate.net These methods aim to degrade the tetracycline molecule into less harmful substances. The table below provides an overview of some of the factors influencing the environmental fate of tetracyclines.

| Environmental Factor | Influence on Tetracycline |

| Soil Type | Affects the adsorption and mobility of tetracyclines. sciencelearn.org.nz |

| pH | Influences the chemical form and behavior of tetracyclines. researchgate.net |

| Surfactants | Can enhance or inhibit the transport of tetracyclines in porous media. researchgate.net |

Future research on this compound in this area would likely focus on its specific environmental behavior. Studies would be needed to determine its adsorption characteristics, mobility in soil and water, and its potential for degradation through various remediation processes.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of tetracycline dodecylsulfamate against bacterial ribosomes, and how do structural modifications influence its binding affinity?

- Methodological Answer : Investigate ribosomal binding using cryo-EM or X-ray crystallography to map interaction sites. Compare structural data with tetracycline derivatives (e.g., doxycycline) to identify key modifications (e.g., dodecylsulfamate substitution) affecting affinity. Measure minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria to correlate structural changes with efficacy .

- Data Contradiction : Some studies suggest that dodecylsulfamate enhances membrane permeability, but conflicting evidence attributes its efficacy solely to ribosomal targeting. Validate via liposome-based assays to isolate permeability effects .

Q. How can researchers design experiments to optimize the stability of this compound in aqueous solutions under varying pH and ionic conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to monitor degradation kinetics. Apply response surface methodology (RSM) to model interactions between pH (4–9), ionic strength (0.1–1.0 M NaCl), and temperature (25–40°C). Include chelating agents (e.g., EDTA) to assess metal ion interference .

- Challenge : Conflicting reports on stability in calcium-rich environments (e.g., biological fluids) require validation via simulated gastric/intestinal fluid tests .

Advanced Research Questions

Q. What molecular mechanisms drive this compound resistance in multidrug-resistant Escherichia coli strains, and how do efflux pumps or ribosomal protection proteins interact with this compound?

- Methodological Answer : Perform whole-genome sequencing of resistant isolates to identify upregulated efflux pump genes (e.g., tetA, tetB). Use qRT-PCR to quantify expression levels under sub-inhibitory concentrations. Conduct competitive binding assays with purified ribosomes to assess protection protein interference .

- Data Gap : Limited studies on dodecylsulfamate-specific resistance genes. Use functional metagenomics to screen environmental DNA for novel resistance markers .

Q. How does the presence of this compound in wastewater impact the horizontal gene transfer of resistance genes in microbial communities?

- Methodological Answer : Set up microcosm experiments with activated sludge spiked with this compound (0.1–10 mg/L). Quantify conjugation frequency using plasmid-borne fluorescent markers (e.g., gfp). Apply metatranscriptomics to identify upregulated conjugation-related genes (e.g., traA, trbB) .

- Contradiction : Some studies suggest sub-inhibitory concentrations promote gene transfer, while others show suppression. Test dose-dependent effects using flow cytometry .

Q. What advanced analytical techniques can distinguish this compound degradation products in environmental matrices, and how do these byproducts affect antibiotic resistance selection?

- Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with molecular networking to identify degradation pathways. Use zebrafish or Daphnia magna models to assess ecotoxicity and selection pressure for resistance .

- Challenge : Differentiate abiotic vs. biotic degradation products via sterile vs. non-sterile soil column experiments .

Experimental Design & Data Analysis

Q. How should researchers control for confounding variables when evaluating this compound’s efficacy in biofilm models?

- Methodological Answer : Standardize biofilm growth using CDC bioreactors with defined shear stress. Include controls for extracellular DNA (e.g., DNase I treatment) and matrix polysaccharides (e.g., dispersin B). Use confocal microscopy with LIVE/DEAD staining to quantify biofilm disruption .

- Pitfall : Biofilm age and species composition (mono- vs. polymicrobial) significantly alter results. Replicate with clinically relevant isolates (e.g., Pseudomonas aeruginosa + Staphylococcus aureus) .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies with non-linear kinetics?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use Akaike information criterion (AIC) to compare logistic vs. Hill equation fits. Validate with bootstrap resampling .

- Data Limitation : Small sample sizes in rare bacterial isolates may require Bayesian hierarchical models to estimate uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.